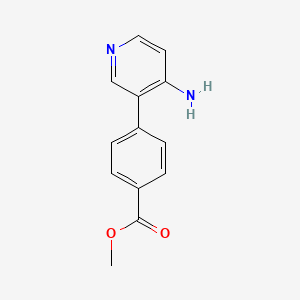

Methyl 4-(4-aminopyridin-3-yl)benzoate

Description

Structure

2D Structure

Properties

CAS No. |

259807-15-3 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 4-(4-aminopyridin-3-yl)benzoate |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-8-15-7-6-12(11)14/h2-8H,1H3,(H2,14,15) |

InChI Key |

XIAQEULQNRTMIE-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-aminopyridin-3-yl)benzoate has been investigated for its therapeutic potential. Research indicates that it may act as a ligand in various biochemical assays, influencing enzyme activity and receptor interactions. Its structure allows it to modulate specific biochemical pathways, making it a candidate for drug development against diseases such as cancer and infectious diseases.

Case Study : A study highlighted the compound's ability to inhibit specific kinases involved in cancer progression, suggesting its role as a potential anticancer agent .

Biological Research

In biological contexts, the compound is studied for its interactions with macromolecules like proteins and nucleic acids. Its amino group can form hydrogen bonds, which may enhance its binding affinity to biological targets.

Research Findings : Investigations into the binding interactions have shown that this compound can selectively inhibit certain enzymes related to disease pathways, indicating its use in developing targeted therapies.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials. Its properties can be tailored for applications in specialty chemicals and advanced materials.

Industrial Application : In industrial settings, this compound is used as a building block for synthesizing more complex organic molecules, which are essential for producing dyes and agrochemicals.

Comparison with Similar Compounds

Structural Analogues from Quinoline-Piperazine-Benzoate Series ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but incorporate a quinoline-piperazine-carbonyl group instead of the aminopyridine moiety. Key differences include:

- Heterocyclic System: The target compound uses a monocyclic pyridine, whereas C1–C7 employ bicyclic quinoline, enhancing aromaticity and steric bulk.

- Substituents: The quinoline derivatives feature halogen (Br, Cl, F), methoxy, or trifluoromethyl groups at the 4-position of the phenyl ring, increasing lipophilicity compared to the amino group in the target compound.

Table 1: Structural and Functional Comparison

Ethyl Benzoate Derivatives with Heterocycles ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) differ in:

- Ester Group : Ethyl vs. methyl ester, slightly increasing lipophilicity and altering metabolic stability.

- Heterocycle: Pyridazine or isoxazole rings replace the aminopyridine, modifying electronic properties and binding affinities.

Notes

- Synthesis routes and biological activities are speculative without empirical validation.

- SHELX software () is widely used for crystallographic refinement , though its relevance to the target compound depends on structural studies.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Method

2.1 Reaction Scheme and Conditions

- Reactants: Methyl 4-aminobenzoate and halogenated pyridine derivatives such as 2,6-dichloro-3-fluoropyridine.

- Catalyst: Palladium acetate (Pd(OAc)₂).

- Ligand: Xantphos (a bidentate phosphine ligand).

- Base: Cesium carbonate (Cs₂CO₃).

- Solvent: Toluene.

- Temperature: Reflux conditions at 100–110°C.

- Time: Approximately 24 hours.

- Atmosphere: Inert (nitrogen or argon) to prevent catalyst degradation.

This protocol facilitates the formation of the C–C bond between the aminopyridinyl moiety and the benzoate ester, yielding the target compound with moderate to good yields (around 66%) under optimized conditions.

- Initial purification is performed by column chromatography using hexane/ethyl acetate gradients.

- Final purification includes recrystallization from ethyl acetate to achieve high purity suitable for research applications.

2.3 Analytical Characterization

- ¹H and ¹³C NMR Spectroscopy: Aromatic protons of the benzoate group appear between δ 7.71–8.02 ppm, pyridine protons between δ 6.78–7.27 ppm, and the methyl ester group at δ 3.89 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the molecular formula C13H12N2O2.

- High-Performance Liquid Chromatography (HPLC): Used to verify purity (>95%) employing C18 columns with acetonitrile/water mobile phases.

Comparative Data Table of Preparation Methods

| Parameter | Palladium-Catalyzed Cross-Coupling | Alternative Guanidine-Based Cyclization (Related Compounds) |

|---|---|---|

| Starting Materials | Methyl 4-aminobenzoate, halogenated pyridine derivatives | 3-amino-4-methyl toluic acid, cyanamide, pyridyl ketones |

| Catalyst | Pd(OAc)₂ | Not applicable (non-catalytic cyclization) |

| Ligand | Xantphos | Not applicable |

| Base | Cs₂CO₃ | Not applicable |

| Solvent | Toluene | Organic solvents (varied) |

| Temperature | 100–110°C | Mild to moderate (varies by step) |

| Reaction Time | 24 hours | Multiple steps, time varies |

| Yield | ~66% | High yield reported for related compounds |

| Purification | Column chromatography, recrystallization | Crystallization, extraction |

| Scalability | Suitable for lab to pilot scale | Designed for large-scale industrial production |

| Environmental/Safety Aspects | Requires inert atmosphere, palladium handling | Emphasizes safety and environmental friendliness |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-aminopyridin-3-yl)benzoate, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A validated protocol involves reacting methyl 4-aminobenzoate with halogenated pyridine derivatives (e.g., 2,6-dichloro-3-fluoropyridine) in the presence of Pd(OAc)₂, Xantphos as a ligand, and Cs₂CO₃ as a base in refluxing toluene. Optimal yields (66%) are achieved under inert conditions at 100–110°C for 24 hours. Post-reaction purification via column chromatography (hexane/EtOAc gradients) and recrystallization (ethyl acetate) ensures high purity .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.71–8.02 ppm for benzoate protons; δ 6.78–7.27 ppm for pyridine protons) and the methyl ester group (δ 3.89 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.0497 for derivatives) .

- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

Methodological Answer: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic ambiguities. High-resolution data (d-spacing < 0.8 Å) and twin-detection algorithms in SHELXD improve model accuracy. Validate hydrogen bonding and π-π stacking interactions using Mercury software .

Advanced Research Questions

Q. How can computational modeling assist in predicting the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with targets like kinases or GPCRs. The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with IC₅₀ values using Gaussian or MOE software .

Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., unexpected coupling constants)?

Methodological Answer:

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in amide bonds) by acquiring spectra at 25°C and −40°C.

- 2D Experiments (COSY, HSQC) : Assign overlapping signals in aromatic regions. For example, NOESY can confirm spatial proximity between the benzoate methyl group and pyridine protons .

Q. How can reaction pathways be optimized for regioselective functionalization?

Methodological Answer:

- Protecting Groups : Temporarily block the amino group using Boc anhydride to direct electrophilic substitution to the pyridine ring.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining >90% yield .

Contradiction Analysis

- Synthetic Yields : reports 66% yield under Pd catalysis, while microwave methods () claim >90% yields. This discrepancy may arise from differences in reaction scale or energy input.

- Crystallographic Validation : SHELX-based refinements () are robust but may require manual adjustment for disordered solvent molecules, unlike automated pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.